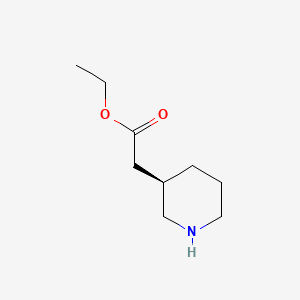

(R)-Piperidin-3-YL-acetic acid ethyl ester

Description

(R)-Piperidin-3-YL-acetic acid ethyl ester (CAS: 1233200-48-0 for its hydrochloride salt) is a chiral piperidine derivative with an ethyl acetate group attached to the piperidine ring via a methylene bridge at the 3-position. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol (base compound) . The compound is characterized by its stereochemistry at the 3-position of the piperidine ring, which influences its biological and chemical properties. It is commonly used as an intermediate in pharmaceutical synthesis, particularly for enantioselective drug candidates .

The hydrochloride salt form (C₉H₁₈ClNO₂, molecular weight: 207.70 g/mol) is a stable crystalline solid, enhancing its utility in industrial applications . Key physical properties include a predicted LogP of 0.96 (indicating moderate lipophilicity) and aqueous solubility of 1.2 mg/mL, making it suitable for formulation in polar solvents .

Properties

IUPAC Name |

ethyl 2-[(3R)-piperidin-3-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h8,10H,2-7H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFIWCWTENIBKC-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCNC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H]1CCCNC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188883-57-0 | |

| Record name | ethyl 2-[(3R)-piperidin-3-yl]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Piperidin-3-YL-acetic acid ethyl ester typically involves the esterification of ®-Piperidin-3-YL-acetic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of ®-Piperidin-3-YL-acetic acid ethyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of catalysts, such as immobilized enzymes, can further enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

®-Piperidin-3-YL-acetic acid ethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield ®-Piperidin-3-YL-acetic acid and ethanol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: ®-Piperidin-3-YL-acetic acid and ethanol.

Reduction: ®-Piperidin-3-YL-ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-Piperidin-3-YL-acetic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Piperidin-3-YL-acetic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, esters are often hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases the corresponding acid and alcohol, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

A comparison of (R)-Piperidin-3-YL-acetic acid ethyl ester with structurally related piperidine derivatives is summarized below:

Stereochemical and Functional Group Impact

- Enantiomers : The (R)- and (S)-enantiomers of piperidin-3-YL-acetic acid ethyl ester exhibit identical physical properties (e.g., solubility, LogP) but differ in interactions with chiral environments. For example, the (R)-enantiomer may show higher affinity for specific enzyme active sites in asymmetric catalysis .

- Carboxylate vs. Acetate Esters : Ethyl nipecotate (carboxylate ester) has a shorter side chain and higher polarity (LogP: 0.72) compared to the target compound’s acetate ester (LogP: 0.96). This difference affects membrane permeability and bioavailability .

Biological Activity

(R)-Piperidin-3-YL-acetic acid ethyl ester, a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its piperidine ring structure, which is crucial for its interaction with biological targets. Research indicates that it may exhibit various pharmacological effects, including anticancer and neuroprotective activities.

- Molecular Formula : C₉H₁₇NO₂

- CAS Number : 188883-57-0

- Molecular Weight : 171.24 g/mol

The biological activity of (R)-Piperidin-3-YL-acetic acid ethyl ester is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Notably, it may act as an inhibitor of certain enzymes involved in cancer progression and neurodegenerative diseases.

1. Anticancer Activity

Recent studies have demonstrated that compounds containing piperidine moieties can exhibit significant anticancer properties. For instance, derivatives similar to (R)-Piperidin-3-YL-acetic acid ethyl ester showed promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancers.

- Case Study : In a study evaluating the anticancer potential of piperidine derivatives, compounds with similar structures were found to induce apoptosis in MDA-MB-231 breast cancer cells at concentrations as low as 1 µM. The increase in caspase-3 activity indicated that these compounds could effectively trigger programmed cell death, a desirable outcome in cancer therapy .

2. Neuroprotective Effects

The neuroprotective potential of (R)-Piperidin-3-YL-acetic acid ethyl ester has also been explored, particularly concerning its effects on cholinesterase inhibition. This action is crucial in the context of Alzheimer’s disease, where the inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, enhancing cognitive function.

- Research Findings : A derivative was noted for its dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, which are implicated in Alzheimer's pathology . This dual action suggests a multifaceted approach to treating neurodegenerative disorders.

Comparative Analysis of Biological Activity

| Compound | Anticancer Activity | Neuroprotective Activity |

|---|---|---|

| (R)-Piperidin-3-YL-acetic acid ethyl ester | Moderate (IC50 values around 70 nM) | Significant inhibition of cholinesterases |

| Compound A | High (IC50 < 50 nM) | Moderate |

| Compound B | Low | High |

Q & A

Q. What are the standard synthetic routes for (R)-Piperidin-3-YL-acetic acid ethyl ester, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, including protection/deprotection of functional groups and stereoselective coupling. For example, describes a method using esterification of chiral intermediates under anhydrous conditions with catalysts like triethylamine. Key steps include:

- Piperidine ring functionalization : Introducing acetic acid ethyl ester groups via nucleophilic substitution (e.g., using ethyl bromoacetate) .

- Chiral resolution : Employing chiral auxiliaries or enzymatic resolution to isolate the (R)-enantiomer .

Optimization involves controlling temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and reaction time (4–24 hours). Purity (>98%) is confirmed via HPLC .

Q. What analytical techniques are essential for characterizing the compound’s structure and purity?

- NMR spectroscopy : H and C NMR (e.g., δ 1.43 ppm for ethyl ester protons, δ 171.82 ppm for carbonyl carbons) verify stereochemistry and substituent positions .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 319 [M+1] in ).

- Chiral HPLC : Critical for enantiomeric excess (ee) determination using columns like Chiralpak AD-H .

- Melting point and IR : Cross-referenced with literature (e.g., IR peaks at 1738 cm for ester C=O) .

Q. How should researchers safely handle and store this compound in laboratory settings?

Safety protocols vary by hazard classification:

- Hazard notes : Some SDS classify it as causing eye/respiratory irritation (H319, H335; ), while others list it as non-hazardous (). Always use PPE (gloves, goggles) and work in a fume hood.

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during synthesis, and what methods validate chiral purity?

- Asymmetric catalysis : Use chiral catalysts (e.g., BINOL-derived ligands) to enhance stereoselectivity during esterification .

- Kinetic resolution : Enzymes like lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

Validation requires chiral HPLC (≥99% ee) and polarimetry (e.g., [α] = -57.4° in ) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

Q. How does the compound interact with biological targets, and what computational tools predict its pharmacodynamic properties?

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Solvent selection : Replace THF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability .

- Continuous flow systems : Enhance reproducibility by minimizing manual handling of air-sensitive intermediates .

Monitor ee at each step using inline HPLC .

Methodological Considerations

Q. How can researchers troubleshoot low yields in the final esterification step?

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Receptor binding assays : Radioligand displacement (e.g., H-epibatidine for nAChRs) .

- Enzyme inhibition : Measure IC values against target enzymes using fluorogenic substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.